3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydro-2H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1,3H,2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBCNOWIRPUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280554 | |
| Record name | 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-78-0 | |
| Record name | 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54415-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One and Its Structural Analogues
Strategies for the Construction of the Furo[3,2-c]pyridine (B1313802) Core
The principal synthetic routes to the furo[3,2-c]pyridine core can be broadly categorized into two main types: intramolecular cyclization reactions and multicomponent reaction (MCR) approaches. Intramolecular cyclizations typically involve the formation of the furan (B31954) ring from a substituted pyridine (B92270) or, alternatively, the construction of the pyridine ring from a substituted furan. researchgate.net MCRs, on the other hand, offer a more convergent approach by combining three or more reactants in a single pot to rapidly generate molecular complexity. bohrium.compreprints.org
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of the furo[3,2-c]pyridine skeleton. This strategy relies on a precursor molecule that already contains one of the heterocyclic rings (either furan or pyridine) and a side chain that can react to close the second ring.
One established method for forming the pyridinone ring of the furo[3,2-c]pyridine system involves the thermal cyclization of an azide (B81097) intermediate. In this approach, substituted furopropenoic acids are first synthesized, often under Doebner's conditions. These acids are then converted into their corresponding acyl azides. Upon heating in a high-boiling solvent such as Dowtherm, these azides undergo a Curtius rearrangement and subsequent cyclization to yield the target furopyridones, including 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one derivatives. researchgate.net The resulting furopyridone can then be subjected to further chemical transformations, such as aromatization. researchgate.net
The construction of the furo[3,2-c]pyridine core is often achieved by building one ring upon the other using a pre-functionalized starting material. researchgate.net
Two primary pathways exist:
Furan ring formation from substituted pyridines : This common strategy begins with a suitably substituted pyridine derivative. For instance, a 4-hydroxy-3-iodopyridine can serve as a scaffold. A side chain, typically an alkyne, is introduced, which then undergoes cyclization to form the fused furan ring. semanticscholar.org A similar strategy for the isomeric furo[2,3-b]pyridines involves the SNAr reaction of a 2-halopyridine with an oxygen-containing nucleophile, followed by intramolecular cyclization to close the furan ring. nih.gov
Pyridine ring formation from substituted furans : Alternatively, the synthesis can commence with a furan derivative. A notable example is the use of the Pictet-Spengler reaction. nih.gov In this method, a 2-(furan-2-yl)ethanamine derivative is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization to construct the fused piperidine ring, yielding a tetrahydrofuro[3,2-c]pyridine. nih.gov This saturated system can then be oxidized or otherwise modified to achieve the desired dihydro-pyridinone structure. This approach is attractive due to the availability of the furan-based starting materials. nih.gov
Metal catalysis provides powerful and efficient pathways for the intramolecular cyclization to form the furo[3,2-c]pyridine core. acsgcipr.org These reactions often proceed under mild conditions and with high efficiency.
A prominent example is a cascade process that combines a Sonogashira reaction with a subsequent cyclization. semanticscholar.org In this method, a 4-hydroxy-3-iodopyridine is coupled with a terminal alkyne using a palladium/copper co-catalyst system. The resulting intermediate immediately undergoes a base-induced 5-endo-dig cyclization, where the pyridinolic oxygen attacks the alkyne moiety to construct the furan ring, yielding the furo[3,2-c]pyridine derivative. semanticscholar.org This one-pot, two-step sequence is highly efficient for creating substituted furo[3,2-c]pyridines. semanticscholar.org Similarly, Pd/C-Cu catalysis has been effectively used to synthesize the isomeric 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxy pyridine and terminal alkynes in a one-pot process. researchgate.netnih.gov
| Catalyst System | Precursors | Reaction Type | Product Core | Reference |
| Pd/Cu | 4-hydroxy-3-iodopyridine, terminal alkyne | Sonogashira coupling / 5-endo-dig cyclization | Furo[3,2-c]pyridine | semanticscholar.org |
| Pd/C-Cu | 3-chloro-2-hydroxy pyridine, terminal alkyne | C-C coupling / C-O bond formation | Furo[3,2-b]pyridine (B1253681) | researchgate.netnih.gov |
Multicomponent Reaction (MCR) Approaches for Furo[3,2-c]pyridine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly build complex molecular scaffolds from simple precursors. mdpi.com Several MCR strategies have been developed for the synthesis of furo[3,2-c]pyridine derivatives and their analogues.
A recently developed approach for the construction of functionalized 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives utilizes 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes as starting materials. bohrium.com The reaction is carried out in ethanol (B145695) at 80°C with triethylamine (B128534) as a catalyst, proceeding under mild conditions to afford the desired products. bohrium.com
The efficiency of MCRs can often be enhanced through the use of catalysts. Imidazole (B134444) has emerged as an effective organocatalyst for such transformations, particularly in the synthesis of related fused furan systems like dihydrofuro[3,2-c]coumarins. nih.gov
In a representative green multicomponent approach, 4-hydroxycoumarin, various aldehydes, and a 2-bromoacetophenone derivative react in the presence of imidazole as a catalyst and water as the solvent. nih.gov The reaction proceeds smoothly at 100°C to give the desired products in excellent yields (72–98%). nih.gov
A plausible mechanism highlights the amphoteric nature of imidazole. It first facilitates the Knoevenagel condensation between the 4-hydroxycoumarin and the aldehyde. Concurrently, imidazole reacts with the 2-bromoacetophenone to form an imidazolium ylide, a key nucleophilic intermediate. This ylide then attacks the Knoevenagel adduct, initiating a cascade of reactions that culminates in the formation of the dihydrofuran ring. nih.gov This methodology demonstrates the potential for catalyst-mediated MCRs to provide environmentally friendly and efficient routes to furo[3,2-c]pyridine analogues.
| Catalyst | Reactants | Solvent | Product Type | Yield | Reference |
| Triethylamine | 4-hydroxy-6-methylpyridin-2(1H)-one, Nitrostyrene | Ethanol | Furo[3,2-c]pyridin-4(5H)-one | Not specified | bohrium.com |
| Imidazole | 4-hydroxycoumarin, Aldehyde, 2-bromoacetophenone | Water | 2,3-dihydrofuro[3,2-c]coumarin | 72–98% | nih.gov |
Metal-Free Multicomponent Synthetic Pathways
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Metal-free MCRs are particularly advantageous due to their reduced environmental impact and cost-effectiveness. The synthesis of functionalized furopyridine derivatives has been successfully achieved through three-component reactions in aqueous media without the need for a catalyst.
A notable example involves the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes, using triethylamine as a catalyst, to yield a series of 5‐alkyl‐2,6‐dimethyl‐3‐arylfuro[3,2‐c]pyridin‐4(5H)‐one derivatives. researchgate.netbohrium.com This method is characterized by its use of inexpensive and readily available starting materials, operational simplicity, and good to excellent yields. bohrium.com
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a powerful tool for the rapid construction of complex heterocyclic systems like furo[3,2-c]pyridin-4-ones.
Cascade reactions initiated by a Knoevenagel condensation followed by a Michael addition are effective for constructing fused heterocyclic systems. For instance, a multicomponent one-pot tandem Knoevenagel-Michael reaction between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been shown to produce substituted unsymmetrical spiro-[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives. researchgate.net While this example leads to a related furo[3,2-c]pyran system, the underlying principle of a Knoevenagel-Michael cascade is applicable to the synthesis of furo[3,2-c]pyridones by selecting appropriate starting materials.
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be employed in tandem with a cyclization step to construct the furo[3,2-c]pyridine core. wikipedia.org An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones. nih.gov This strategy highlights the potential for intramolecular cyclization onto an activated aromatic or heteroaromatic ring to form the fused furan ring. Such intramolecular Friedel-Crafts reactions are particularly effective for forming five- and six-membered rings. masterorganicchemistry.com
A novel and efficient strategy for the synthesis of furo[3,2-c]pyridines involves the rearrangement-driven cyclization of 3-alkynyl-4-pyrones. researchgate.netresearchgate.net This method utilizes the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate in hexafluoroisopropyl alcohol at room temperature, without the need for a catalyst. researchgate.netresearchgate.net This reaction proceeds in moderate to good yields and represents the first example of a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine framework. researchgate.net
Synthesis through Modifications of Existing Heterocyclic Systems (e.g., from Chromeno[3,2-c]pyridines)
The furo[3,2-c]pyridin-4-one skeleton can also be accessed through the chemical transformation of more complex, pre-existing heterocyclic systems. While direct synthesis from chromeno[3,2-c]pyridines is not extensively documented, the structural relationship suggests the possibility of oxidative cleavage or other ring-modifying reactions to convert the chromene ring into the desired furanone moiety. The synthesis of chromeno[3,2-c]pyridines themselves is well-established through various methods, including condensations of heterocyclic enamines with salicylaldehydes and Diels-Alder reactions. mdpi.com
Functionalization and Chemical Transformation of this compound Derivatives
Once the core this compound structure is assembled, further functionalization and chemical transformations can be carried out to generate a diverse range of derivatives. For example, tetrahydrofuro[3,2-c]pyridines, which are closely related structures, have been shown to undergo N-acetylation using acetyl chloride and N-methylation via treatment with sodium hydride and methyl iodide. nih.gov These transformations demonstrate the potential for modifying the nitrogen atom of the pyridine ring, allowing for the introduction of various substituents to modulate the compound's properties.
Table 1: Summary of Synthetic Methodologies
| Methodology | Key Reactants | Key Features |
| Metal-Free Multicomponent Synthesis | 1-Substituted 4-hydroxy-6-methylpyridin-2(1H)-ones, Nitrostyrenes | Metal-free, good to excellent yields, operational simplicity. bohrium.com |
| Knoevenagel-Michael Cascade | Aromatic aldehydes, Active methylene (B1212753) compounds (e.g., N,N'-dimethylbarbituric acid), 4-Hydroxypyranones | One-pot tandem reaction, forms multiple bonds in a single step. researchgate.net |
| Friedel-Crafts Alkylation/Cyclization | 4-Hydroxyquinolones, Propargylic alcohols | Acid-catalyzed, tandem reaction, forms fused furan ring via 5-exo-dig cyclization. nih.gov |
| Rearrangement of 3-alkynyl-4-pyrones | 3-Alkynyl-4-pyrones, Ammonium acetate | Catalyst-free, mild conditions, tandem formation of both rings. researchgate.netresearchgate.net |
| N-Functionalization | Tetrahydrofuro[3,2-c]pyridines, Acetyl chloride or Methyl iodide | Allows for modification of the pyridine nitrogen. nih.gov |
Nucleophilic Substitution Reactions on Functionalized Rings
Nucleophilic substitution reactions are a cornerstone in the functionalization of the furo[3,2-c]pyridine core, particularly when a suitable leaving group is present on the pyridine ring. A common strategy involves the synthesis of a chloro-substituted precursor, which can then undergo displacement by various nucleophiles.
For instance, the synthesis of 4-substituted furo[3,2-c]pyridines has been achieved starting from furo[3,2-c]pyridones. These pyridones can be converted to their corresponding chloro derivatives by treatment with reagents like phosphorus oxychloride. The resulting chloro-furo[3,2-c]pyridines are valuable intermediates for introducing a range of functionalities at the 4-position.
Studies on related furo[3,2-c]pyridine systems have demonstrated the successful substitution of a chlorine atom with various nucleophiles. These include alkoxides, such as sodium ethoxide, propoxide, and isopropoxide, leading to the formation of the corresponding alkoxy derivatives. Furthermore, reactions with cyclic secondary amines like morpholine, piperidine, and pyrrolidine have been shown to yield 4-substituted aminofuro[3,2-c]pyridines. researchgate.net The general scheme for these reactions can be visualized as the displacement of a halide at an electron-deficient pyridine ring, a classic example of nucleophilic aromatic substitution (SNAr).
Table 1: Examples of Nucleophilic Substitution on Chloro-furo[3,2-c]pyridine Analogs researchgate.net
| Nucleophile | Reagent | Product |
| Ethoxide | Sodium Ethoxide | 4-Ethoxy-furo[3,2-c]pyridine derivative |
| Propoxide | Sodium Propoxide | 4-Propoxy-furo[3,2-c]pyridine derivative |
| Isopropoxide | Sodium Isopropoxide | 4-Isopropoxy-furo[3,2-c]pyridine derivative |
| Morpholine | Morpholine | 4-Morpholino-furo[3,2-c]pyridine derivative |
| Piperidine | Piperidine | 4-Piperidino-furo[3,2-c]pyridine derivative |
| Pyrrolidine | Pyrrolidine | 4-Pyrrolidino-furo[3,2-c]pyridine derivative |
Alkylation and Arylation Strategies for Nitrogen and Carbon Centers
The nitrogen atom within the pyridinone ring of this compound and its analogs is a key site for alkylation and arylation, allowing for the introduction of diverse substituents that can significantly influence the molecule's properties.
Alkylation: N-alkylation of the lactam nitrogen is a common strategy to introduce alkyl groups. In structurally related tetrahydrofuro[3,2-c]pyridines, N-methylation has been successfully achieved. This transformation typically involves the deprotonation of the nitrogen atom with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide. nih.gov This method is a standard and effective way to append alkyl chains to the nitrogen center of the heterocyclic system.
Arylation: N-arylation of lactams and related heterocycles can be accomplished through various modern cross-coupling methodologies. The Chan-Evans-Lam (CEL) arylation is a prominent example, utilizing copper-catalyzed C-N bond formation between a nitrogen nucleophile and an aryl boronic acid. beilstein-journals.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While specific examples on this compound are not extensively documented, the successful N-arylation of other heterocyclic systems, including pyrimidin-2(1H)-ones, suggests its potential applicability to the furo[3,2-c]pyridin-4-one core. beilstein-journals.orgnih.gov
Palladium-catalyzed C-H arylation represents another advanced strategy for forming C-C bonds involving aryl groups, which could be adapted for intramolecular cyclizations to build complex fused systems. beilstein-journals.org
Derivatization of Carbonyl Moieties and Other Functional Groups
The carbonyl group of the lactam in this compound is a versatile functional handle for further molecular modifications. While direct derivatization of this specific carbonyl is not widely reported, the general reactivity of lactams provides insights into potential transformations.
Lactam carbonyls can undergo reduction to the corresponding cyclic amines. More complex transformations can involve skeletal editing, where the carbonyl group is excised to form a one-carbon-contracted cyclic amine. nih.gov The reactivity of the lactam carbonyl is influenced by ring strain and the geometry of the nitrogen atom. In bicyclic systems, the amide resonance can be attenuated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov
Furthermore, N-acetylation of related tetrahydrofuro[3,2-c]pyridine systems has been demonstrated by treatment with acetyl chloride, indicating that the nitrogen atom can be readily acylated to introduce other carbonyl-containing moieties. nih.gov
Reactivity Studies of Substituted 3,5-Dihydro-2H-furo[3,2-c]pyridines and Analogues
The reactivity of the furo[3,2-c]pyridine scaffold is influenced by the nature and position of its substituents. Studies on related systems provide valuable information on their chemical behavior.
For instance, the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction showed that the yields were significantly higher when the starting benzaldehydes contained electron-donating groups compared to those with electron-withdrawing moieties. nih.gov This suggests that the electronic properties of substituents on the pyridine ring can influence the outcome of synthetic transformations.
Furthermore, the stability of these heterocyclic systems can be affected by reaction conditions. For example, acid-catalyzed hydrolysis of a tetrahydrofuro[3,2-c]pyridine derivative was found to be a reversible process, leading to a ring-opened 1,4-diketone. This diketone could then undergo a Paal-Knorr cyclization to reform the starting material or react with other nucleophiles, such as aniline, to form a tetrahydropyrrolo[3,2-c]pyridine. nih.gov This highlights the potential for ring-opening and recyclization reactions in this class of compounds under certain conditions.
The fusion of an electron-rich furan ring to an electron-deficient pyridine ring in the furo[3,2-c]pyridine system creates a unique electronic landscape that can be exploited for further functionalization and reactivity studies. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)
A detailed structural assignment of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one using NMR spectroscopy requires experimental data from ¹H, ¹³C, and ¹⁵N NMR analyses. This would involve determining the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities for each unique nucleus in the molecule. Such data would confirm the connectivity of atoms and provide insights into the stereochemistry of the dihydro-furanone ring.
Unfortunately, a diligent search of scientific databases has not yielded any published experimental ¹H, ¹³C, or ¹⁵N NMR spectra specifically for this compound. While data exists for related structures like dihydropyridones and other furo-pyridine isomers, extrapolation of this information would be speculative and scientifically unsound for definitive structural assignment of the target compound. mdpi.com
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|
Table 3: Hypothetical ¹⁵N NMR Data for this compound
| Nitrogen | Chemical Shift (ppm) |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (molecular formula C₇H₇NO₂), HRMS would verify its molecular weight of approximately 137.0477 g/mol . Analysis of the fragmentation pattern in the mass spectrum would further help to elucidate the structure by showing how the molecule breaks apart.
However, no specific experimental HRMS data, including exact mass measurements or fragmentation analysis, appears to be published for this compound. beilstein-journals.org
Table 4: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | 138.0550 | Data not available |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond of the pyridinone, the C=O (amide carbonyl) group, the C-O-C (ether) linkage of the furan (B31954) ring, and C-H bonds.
A review of the available literature indicates a lack of specific, experimentally determined IR spectra for this molecule. arkat-usa.org
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | Data not available |
| C=O Stretch (Amide) | Data not available |
| C-O-C Stretch (Ether) | Data not available |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture
There are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other scientific literature. mdpi.comnih.govmdpi.comresearchgate.net
Table 6: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
Theoretical and Computational Investigations of 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Systems
Computational Docking Analysis for Understanding Molecular Recognition and Binding Sites
Computational docking is a pivotal tool in molecular modeling, offering insights into the potential binding modes and interactions between a ligand, such as a derivative of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one, and a biological target. This in silico technique predicts the preferred orientation of a molecule within a binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. Studies on related furopyridine and pyranopyridine scaffolds have demonstrated their potential to interact with a variety of enzymatic targets implicated in diseases like cancer.
For instance, molecular docking studies on various furo[2,3-b]pyridine (B1315467) derivatives have revealed strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn These simulations suggest that the furopyridine core can effectively anchor the molecule within the active site, allowing for key interactions that disrupt cellular signaling pathways. cncb.ac.cn Similarly, derivatives of pyrano[3,2-c]pyridine have been docked against EGFR and VEGFR-2 kinases to elucidate their mechanism of cytotoxicity. ekb.eg
The binding of these heterocyclic systems is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or van der Waals forces. For example, in studies targeting the kinesin Eg5, pyridine (B92270) derivatives were shown to interact with key residues like GLU116 and GLY117 through hydrogen bonds. tubitak.gov.tr The specific interaction patterns provide a rational basis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.
The table below summarizes findings from docking studies on related heterocyclic compounds, which can serve as a model for understanding the potential interactions of the this compound scaffold.
| Target Enzyme | Ligand Scaffold Class | Key Interacting Residues (Example) | Predicted Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | Furopyridine, Pyrazolopyridine | Not specified in abstract | Similar binding mode to reference inhibitors |
| Proteasome (c20S and i20S) | Furo[3,4-c]pyridine-3-ones | Threonine 1 (Thr1) | Nucleophilic attack inhibition |
| EGFR and VEGFR-2 | Pyrano[3,2-c]pyridine | Not specified in abstract | Binding to kinase domain |
| Kinesin Eg5 | 2,6-diaryl-substituted pyridine | GLU116, GLY117 | Hydrogen bonding |
| Dihydrofolate Reductase (pDHFR) | 1,6-Dihydro-1,3,5-triazine | Not specified in abstract | High binding affinity prediction |
Conformational Landscapes and Flexibility Studies of the this compound Scaffold
Conformational analysis of such scaffolds involves exploring the potential energy surface to identify low-energy conformations that the molecule is likely to adopt. While the core structure is relatively planar and rigid, substituents attached to this scaffold can exhibit considerable flexibility. For example, rotations around single bonds connecting substituent groups to the core can lead to a variety of spatial arrangements. Understanding this conformational landscape is crucial, as only specific conformations may be able to fit optimally into a receptor's binding site.
Molecular dynamics (MD) simulations and other computational methods can be employed to study the flexibility of the scaffold and its derivatives. These studies can reveal how the molecule behaves in a dynamic environment, such as in solution or near a binding pocket, providing a more realistic picture of its conformational preferences. The flexibility of side chains, for instance, allows the molecule to adapt its shape to match the topology of the binding site, a concept known as "induced fit." The interplay between the rigid core and flexible substituents is a key determinant of molecular recognition.
The table below outlines the structural components of the this compound scaffold and their general conformational characteristics.
| Molecular Component | Conformational Characteristic | Implication for Molecular Interaction |
| Fused furo-dihydropyridinone core | Largely rigid and planar | Provides a stable anchor for positioning key functional groups. Reduces the entropic cost of binding. |
| Substituents on the ring system | Flexible (rotatable bonds) | Allows for conformational adjustments to optimize interactions within the binding site (induced fit). |
| Overall Molecular Shape | Defined by the core and substituent conformations | Determines the overall complementarity of the molecule to the target's binding pocket. |
Structure-Relationship Studies in Molecular Design and Optimization
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For the this compound system, SAR studies involve the systematic modification of the scaffold and its substituents to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.
Beginning with a "hit" compound identified through screening, medicinal chemists apply principles of structure-based design and systematic SAR exploration to develop more potent and selective analogues. nih.gov For pyridine-based compounds, for example, studies have shown that the type and position of substituents on the aromatic rings can have a dramatic impact on activity. tubitak.gov.tr In one study on pyridine derivatives, moving a substituent from the para to the ortho position on a phenyl ring increased cytotoxic activity against the MCF-7 cancer cell line. tubitak.gov.tr
The goal of these modifications is to enhance favorable interactions with the target protein, such as hydrogen bonding or hydrophobic packing, while minimizing unfavorable steric clashes. For instance, adding a hydrogen bond donor or acceptor at a specific position might significantly increase binding affinity if it can form a new interaction with a residue in the binding pocket. Conversely, adding a bulky group might decrease activity if it cannot be accommodated by the target.
These studies are iterative, with each round of synthesis and biological testing providing new information that guides the design of the next generation of compounds. Computational modeling, including docking and quantitative structure-activity relationship (QSAR) analysis, often plays a crucial role in rationalizing observed SAR and predicting the activity of new designs.
The following table summarizes common structural modifications and their potential impact on the biological activity of heterocyclic compounds, which is applicable to the optimization of this compound derivatives.
| Structural Modification | Rationale / Potential Effect | Example from Related Compounds |
| Altering substituents on aromatic rings | Modulate electronic properties, hydrophobicity, and steric fit. | Changing substituent position (ortho, meta, para) on a phenyl ring altered cytotoxic effects in pyridine derivatives. tubitak.gov.tr |
| Introduction of functional groups | Introduce new hydrogen bond donors/acceptors or charged groups to enhance target interaction. | Systematic exploration of SAR led to potent and selective Rho kinase (ROCK) inhibitors from a pyridine-based hit. nih.gov |
| Modification of the core scaffold | Alter the rigidity, shape, and vectoral presentation of substituents. | Synthesis of various furo- or thieno[2,3-d]-pyrimidine-4-ones to probe for site-specific inhibition of the proteasome. nih.gov |
| Bioisosteric replacement | Replace a functional group with another that has similar physical or chemical properties to improve potency or ADME properties. | Not explicitly detailed in the provided search results, but a common strategy in drug design. |
Chemical Applications of Furo 3,2 C Pyridine Systems Excluding Biological/medicinal Focus
Applications in Advanced Materials Science
The unique electronic properties of the furo[3,2-c]pyridine (B1313802) core, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, make it a valuable component in the development of advanced materials. nih.gov
Development of Luminescent Materials (e.g., Phosphors for OLEDs, Fluorescent Dyes)
Furo[3,2-c]pyridine derivatives have emerged as highly promising materials for use in organic light-emitting diodes (OLEDs). bohrium.com Their structural properties allow for the creation of highly efficient phosphorescent materials with tunable emission colors. bohrium.comacs.org
Researchers have successfully synthesized a range of phosphorescent iridium(III) complexes incorporating furo[3,2-c]pyridine-based ligands. bohrium.comacs.org By modifying the molecular structures of the associated C^N ligands, it is possible to tune the emission maxima of these complexes across the entire visible spectrum, from blue-green (477 nm) to deep-red (641 nm). bohrium.comacs.org These materials maintain high photoluminescence quantum yields (PLQYs), which are crucial for the efficiency of OLEDs. bohrium.comacs.org For instance, PLQYs of 0.55–0.78 have been recorded for emissions in the 475–560 nm range, and 0.10–0.34 for the 590–640 nm range. bohrium.comacs.org
One notable iridium complex, (pfupy)₂Ir(acac), which uses a furo[3,2-c]pyridine-based ligand, was developed by replacing the sulfur atom in a thiophene-containing analogue with an oxygen atom. rsc.orgrsc.org This substitution resulted in an elevated Lowest Unoccupied Molecular Orbital (LUMO) level while the Highest Occupied Molecular Orbital (HOMO) level remained largely unchanged. rsc.orgrsc.org This strategic modification led to a blue-shift in the emission maximum from 556 nm to 538 nm and an improved PLQY of 0.80. rsc.orgrsc.org OLEDs fabricated using this complex demonstrated a record-high external quantum efficiency (EQE) of 30.5% without requiring special out-coupling technology. rsc.org Remarkably, the EQE remained high at 25.6% even at a luminance of 5000 cd m⁻², indicating minimal efficiency roll-off. rsc.orgrsc.org
Further modifications, such as introducing two methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring in a furo[3,2-c]pyridine-based iridium complex, have been shown to improve solubility, which is advantageous for low-cost, solution-processed OLED fabrication. researchgate.net Furo[3,2-c]coumarin derivatives have also been synthesized and studied for their fluorescence properties, with one derivative exhibiting a strong fluorescence quantum yield of 0.48 and a long fluorescence lifetime of 5.6 ns, suggesting its potential as a novel fluorescent chemosensor. nih.gov
Table 1: Performance of Furo[3,2-c]pyridine-Based Iridium Complexes in OLEDs
| Complex Type | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE) (%) |
| Tunable Ir Complexes | 477 - 641 bohrium.comacs.org | 0.55 - 0.78 (for 475-560 nm) bohrium.comacs.org | 8.5 - 31.8 bohrium.comacs.org |
| (pfupy)₂Ir(acac) | 538 rsc.orgrsc.org | 0.80 rsc.orgrsc.org | 30.5 rsc.orgrsc.org |
| (3,5-diMeOpfupy)₂Ir(acac) | Not Specified researchgate.net | Not Specified researchgate.net | 15.1 researchgate.net |
Exploration in Photoelectrical, Photosensitivity, and Photovoltaic Devices
The application of furo[3,2-c]pyridine systems extends to photosensitive materials. A photosensitizer based on a furo[2,3-c]pyridine (B168854) core, named LIQ-TF, was constructed through a Rh-catalyzed tandem reaction. nih.gov This material exhibited aggregation-induced emission (AIE) properties, near-infrared emission with a high quantum yield, and efficient generation of reactive oxygen species (¹O₂ and ˙OH). nih.gov While the primary application discussed was in photodynamic therapy, the underlying photochemical properties highlight its potential in devices that rely on photosensitization. nih.gov
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The furo[3,2-c]pyridine skeleton serves as a versatile building block in organic synthesis. The parent compound, furo[2,3-c]pyridine, can be synthesized from 3-furoic acid chloride through a multi-step process involving reduction, condensation, and cyclization. capes.gov.br This core can then be used to build more complex molecular architectures.
For example, 3,4-Dihydro-2(1H)-pyridones are crucial intermediates for the synthesis of Furo[3,4-b]-2(1H)-pyridones. nih.gov Similarly, the synthesis of furo[3,2-c]quinolones can be achieved through an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and specific propargylic alcohols, proceeding via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence. nih.gov These methods provide efficient, atom- and step-economical routes to these valuable heterocyclic compounds from readily available starting materials. nih.gov
The synthesis of various furo[2,3-c]pyridine derivatives has been documented, showcasing the adaptability of this scaffold. acs.org Furthermore, furo[2,3-b]pyridines with functional handles suitable for chemoselective cross-coupling reactions have been prepared on a gram scale, demonstrating the utility of this system in creating diverse molecular libraries for various chemical explorations. nih.gov
Potential in Catalyst Development and Catalytic Processes
Furo[3,2-c]pyridine systems have shown potential in the field of catalysis, both as products of catalytic reactions and as ligands that can influence catalytic processes.
A palladium(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes has been developed. acs.org This process is notable for the concurrent construction of both the furan and pyridine rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds. acs.org The development of such catalytic methods provides efficient access to the furopyridine core. nih.govacs.org
The structure of the furo[3,2-c]pyridine ligand itself can influence catalytic reactions. In the synthesis of iridium complexes for OLEDs, the choice of a furo[3,2-c]pyridine-based ligand over a thiophene-based analogue directly impacts the electronic properties and performance of the final material, which is a result of the ligand's interaction with the iridium metal center. rsc.orgrsc.org Moreover, the synthesis of furo[3,2-c]quinolones can be catalyzed by CuOTf, demonstrating the role of transition metal catalysts in forming these heterocyclic systems. nih.gov While direct applications of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one as a catalyst are not extensively documented, the broader furo[3,2-c]pyridine class is integral to various catalytic synthetic strategies. nih.govnih.gov
Future Research Directions and Unexplored Avenues in 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to the 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one core is a critical first step. Current multi-step approaches to the furopyridone core often involve harsh reaction conditions and generate significant waste. digitellinc.com Future research should focus on the application of green chemistry principles to overcome these limitations.
| Green Chemistry Approach | Potential Advantages |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures |
| Microwave/Ultrasound Assistance | Shorter reaction times, increased yields |
| Aqueous Reaction Media | Reduced use of volatile organic compounds, improved safety |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification |
Advanced Spectroscopic Characterization and Elucidation of Novel Derivatives
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for the rational design of new functional molecules. While standard spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry are routinely employed, future research should leverage more advanced methods to gain deeper insights.
The synthesis of novel derivatives will necessitate the use of advanced two-dimensional (2D) NMR techniques, such as HSQC and HMBC, for unambiguous structure elucidation. mdpi.comhmdb.ca High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas and identifying fragmentation patterns, which can provide valuable structural information. For crystalline derivatives, single-crystal X-ray diffraction analysis will provide definitive proof of their three-dimensional structure, including stereochemistry and intermolecular interactions. mdpi.com A systematic study combining these techniques will be vital for building a comprehensive spectroscopic database for this class of compounds.
| Spectroscopic Technique | Information Gained |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, molecular formula confirmation |
| Single-Crystal X-ray Diffraction | Definitive 3D structure, stereochemistry, intermolecular interactions |
Deeper Computational Exploration of Electronic Properties and Chemical Reactivity
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. Future research should employ quantum computational methods, such as Density Functional Theory (DFT), to conduct in-depth investigations into the electronic properties and reactivity of the this compound scaffold.
DFT calculations can be used to determine key electronic parameters, including frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential surfaces, and atomic charges. nih.govresearchgate.net This information can provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. nih.govresearchgate.net For instance, mapping the electrostatic potential can identify nucleophilic and electrophilic sites, guiding the design of new chemical reactions. Furthermore, computational studies can be used to model reaction mechanisms, predict the feasibility of different reaction pathways, and understand the role of catalysts in promoting specific transformations. A deeper computational understanding will accelerate the discovery of novel derivatives and their applications.
Discovery of Novel Chemical Transformations and Reaction Pathways
The exploration of the chemical reactivity of the this compound core is a largely unexplored frontier. While some basic transformations on related tetrahydrofuro[3,2-c]pyridines, such as N-acetylation and N-methylation, have been reported, a systematic investigation of the reactivity of the lactam-containing scaffold is needed. nih.gov
Future research should focus on discovering and developing novel chemical transformations. This could include exploring cycloaddition reactions to further functionalize the heterocyclic system, developing new multicomponent reactions that utilize the furopyridone as a building block, and investigating C-H functionalization reactions to introduce new substituents in a site-selective manner. The presence of both a lactam and a dihydrofuran ring offers multiple reactive sites, suggesting a rich and diverse chemistry waiting to be uncovered. The development of new reaction pathways will not only expand the chemical space of accessible derivatives but also open up possibilities for the synthesis of more complex molecules with potential biological or material applications. researchgate.net
Expansion into Emerging Areas of Materials Science and Chemical Engineering
The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Future research should explore the integration of this scaffold into the fields of materials science and chemical engineering.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Cyclization reactions using precursors like substituted pyridines or furans are common. Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitor reaction progress via TLC or HPLC. For reproducibility, pre-dry solvents and use inert atmospheres to avoid moisture interference. Reaction yield improvements may require Design of Experiments (DOE) to test variable interactions (e.g., time vs. catalyst loading) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer : Use H/C NMR to resolve the fused furo-pyridinone ring system, focusing on coupling constants (e.g., for ring protons). Mass spectrometry (ESI-TOF) confirms molecular weight. IR spectroscopy identifies carbonyl (C=O) stretching (~1700 cm). X-ray crystallography resolves stereoelectronic effects but requires high-purity crystals. For ambiguous peaks, compare with computed NMR shifts via DFT .
Q. How does the compound’s stability under various storage conditions (e.g., temperature, light, humidity) impact experimental reproducibility?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to slow hydrolysis or oxidation. Monitor degradation via HPLC over time. Avoid prolonged exposure to humid environments, as moisture may hydrolyze the lactone ring. Pre-equilibrate samples to room temperature before use to minimize condensation .
Advanced Research Questions
Q. What mechanistic insights can be gained from computational studies (e.g., DFT) on the electronic structure of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites. Simulate reaction pathways for ring-opening or functionalization. Compare charge distribution with electrostatic potential (ESP) maps to predict regioselectivity in substitution reactions. Validate with experimental kinetic data .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive/negative controls. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Investigate solubility differences (DMSO vs. aqueous buffers) using dynamic light scattering (DLS). Analyze metabolites via LC-MS to rule offf-target effects .
Q. What strategies are effective in elucidating the compound’s reactivity in multi-step synthetic pathways, particularly regarding regioselectivity challenges?
- Methodological Answer : Employ protecting groups (e.g., Boc for amines) to direct functionalization. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature). Monitor intermediates via in-situ IR or NMR. For regioselective substitutions, leverage steric effects by introducing bulky substituents or directing groups .
Handling and Safety Considerations
- Key Precaution : Follow SDS guidelines for flammability and toxicity (e.g., use fume hoods, static discharge prevention, and PPE like nitrile gloves). In case of skin contact, rinse immediately with water and consult medical advice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
